Tert-butyl 4-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate
Description
Tert-butyl 4-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate is a bicyclopentane-containing compound featuring a piperidine ring, a tert-butyl carbamate protecting group, and a methyl-linked 3-iodobicyclo[1.1.1]pentane moiety. This compound is of interest in medicinal chemistry as a bioisostere for aromatic systems, offering improved metabolic stability and reduced steric hindrance .
Properties
Molecular Formula |
C16H26INO2 |
|---|---|
Molecular Weight |
391.29 g/mol |
IUPAC Name |
tert-butyl 4-[(3-iodo-1-bicyclo[1.1.1]pentanyl)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H26INO2/c1-14(2,3)20-13(19)18-6-4-12(5-7-18)8-15-9-16(17,10-15)11-15/h12H,4-11H2,1-3H3 |
InChI Key |
SMFHKFXJPWTXGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC23CC(C2)(C3)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The general synthetic approach to this compound involves:
Step 1: Preparation of 3-iodobicyclo[1.1.1]pentane intermediate
This key bicyclic intermediate is typically synthesized via carbene insertion or ring contraction methods starting from bicyclo[1.1.0]butane derivatives. Iodination is introduced by nucleophilic substitution or radical iodination techniques to install the iodine atom at the 3-position of the bicyclo[1.1.1]pentane scaffold.Step 2: Coupling with Piperidine Derivative
The 3-iodobicyclo[1.1.1]pentane intermediate is then reacted with a piperidine derivative bearing a tert-butyl carbamate protecting group at the nitrogen. This coupling often proceeds via nucleophilic substitution at the iodine-bearing carbon or through metal-catalyzed cross-coupling reactions under controlled conditions.Reaction Conditions
These reactions are typically conducted in organic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO), under inert atmospheres (nitrogen or argon) to prevent oxidation or degradation of sensitive intermediates. Temperature control is critical, often maintaining reactions at ambient or slightly elevated temperatures (around 25 °C) to optimize yields and minimize side reactions. Catalysts such as copper salts (e.g., Cu(OTf)2) and ligands (e.g., specific bipyridine derivatives) are employed to facilitate coupling reactions.
Recent advances in photocatalytic methods have demonstrated the activation of unactivated alkyl iodides, including bicyclo[1.1.1]pentane derivatives, via visible-light excited copper catalysis. This approach enables radical cascade additions and cyclizations, providing a mild and efficient route to functionalized bicyclic compounds.
Catalyst and Ligand Effects
Copper(II) triflate (Cu(OTf)2) combined with specific ligands such as bipyridine derivatives (L1) has shown high catalytic activity, achieving yields up to 90% in model reactions involving alkyl iodides.Base and Solvent Effects
Bases like 1,1,3,3-Tetramethylguanidine (TMG) have been found optimal for these transformations, while solvents such as THF provide the best reaction environment compared to DMF, DME, or DMSO.Light Irradiation
The use of blue LED light (around 410 nm) is essential for photocatalytic activation of the copper catalyst, initiating radical formation from the alkyl iodide substrate.
Industrial and Scale-Up Considerations
Industrial synthesis of tert-butyl 4-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate follows similar synthetic routes but emphasizes:
Process Efficiency
Optimization of reaction times, reagent stoichiometry, and purification methods to maximize yield and minimize waste.Safety and Handling
Strict protocols for handling iodine-containing intermediates and managing exothermic reactions, including use of continuous flow reactors to enhance safety and reproducibility.Automation
Employing automated synthesis platforms and continuous flow chemistry to improve batch-to-batch consistency and scalability.
Analytical Characterization Post-Synthesis
Validation of the compound’s purity and structural integrity involves:
| Technique | Key Features Detected |
|---|---|
| ¹H Nuclear Magnetic Resonance (NMR) | Signals for tert-butyl protons (~1.4 ppm), bicyclo[1.1.1]pentane protons (5.5–6.5 ppm) |
| ¹³C NMR | Carbamate carbonyl carbon (~155 ppm), iodine-bearing carbon (~90 ppm) |
| High-Resolution Mass Spectrometry (HRMS) | Molecular ion peak confirming molecular weight (305.19 g/mol) and isotopic pattern of iodine |
| Infrared (IR) Spectroscopy | Carbamate C=O stretching vibration (~1700 cm⁻¹) |
These analyses confirm the successful synthesis and high purity of the target compound.
Summary Table of Key Preparation Parameters
| Parameter | Optimal Condition/Value | Notes |
|---|---|---|
| Solvent | Tetrahydrofuran (THF) | Best yields in photocatalytic reactions |
| Catalyst | Copper(II) triflate (Cu(OTf)2) | 5 mol% loading |
| Ligand | Bipyridine derivative (L1) | 5 mol% loading |
| Base | 1,1,3,3-Tetramethylguanidine (TMG) | 1.8 equivalents |
| Temperature | Ambient (25 °C) | Controlled to avoid side reactions |
| Light Source | Blue LED (410 nm, 6 W) | Essential for photocatalytic activation |
| Reaction Time | 15 hours | Sufficient for completion |
| Atmosphere | Nitrogen-filled glovebox | Prevents oxidation |
Research Findings and Literature Insights
The bicyclo[1.1.1]pentane motif in this compound serves as a bioisostere for aromatic rings, offering enhanced metabolic stability and reduced steric hindrance in medicinal chemistry applications.
The iodine substituent enables versatile substitution reactions, allowing further functionalization and derivatization for drug discovery and materials science.
Photocatalytic copper-mediated radical reactions provide a mild, efficient, and selective synthetic route to access such iodinated bicyclo[1.1.1]pentane derivatives, expanding the toolbox for complex molecule construction.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The iodine atom in the bicyclo[1.1.1]pentane moiety can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in various functionalized derivatives .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 4-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structural features allow it to bind to specific proteins or enzymes, making it useful for drug discovery and development .
Medicine
In medicine, the compound’s potential therapeutic properties are explored. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions. Its ability to interact with biological molecules makes it a candidate for further pharmacological studies .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology .
Mechanism of Action
The mechanism of action of tert-butyl 4-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or receptors, modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific biological context .
Comparison with Similar Compounds
Analogs with Carbonyl Linkages
Tert-butyl 1-(3-iodobicyclo[1.1.1]pentane-1-carbonyl)piperidine-4-carboxylate (2b)
- Structural Differences : Replaces the methylene bridge with a carbonyl group between the bicyclopentane and piperidine.
- Synthetic yield of 66% via coupling of 3-iodobicyclo[1.1.1]pentane-1-carboxylic acid with tert-butyl piperidine-4-carboxylate . NMR data (δ 1.43 ppm for tert-butyl) confirms structural integrity .
Tert-butyl 4-(3-iodobicyclo[1.1.1]pentane-1-carbonyl)piperazine-1-carboxylate (2q)
Analogs with Alternative Heterocycles
Tert-butyl 3-{3-iodobicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate
- Structural Differences : Replaces piperidine (6-membered ring) with azetidine (4-membered ring).
- Implications :
Tert-butyl 4-{bicyclo[1.1.1]pentan-1-yl}piperazine-1-carboxylate
- Structural Differences : Lacks the iodine substituent on the bicyclopentane.
Analogs with Aromatic or Aliphatic Substituents
Tert-butyl 4-(3-(4-cyanobenzoyl)bicyclo[1.1.1]pentan-1-yl)piperidine-1-carboxylate (73)
- Structural Differences: Introduces a 4-cyanobenzoyl group on the bicyclopentane.
- Lower yield (74%) compared to iodine analogs, possibly due to steric hindrance during synthesis .
Tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate (3b)
Analogs with Ester-Based Linkages
Tert-butyl 2-(3-iodobicyclo[1.1.1]pentan-1-yl)propanoate
- Structural Differences: Uses a propanoate ester instead of a piperidine-carboxylate.
- Implications :
- Higher susceptibility to esterase-mediated hydrolysis, limiting in vivo stability.
- Molecular weight (unreported) likely lower than the target compound .
Biological Activity
Tert-butyl 4-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a bicyclo[1.1.1]pentane structure, which is known for its rigidity and ability to mimic various functional groups in biological systems. The presence of the tert-butyl group enhances lipophilicity, potentially improving membrane permeability.
Chemical Structure
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C13H18I N O2 |
| Molecular Weight | 305.19 g/mol |
| SMILES | CC(C)(C)OC(=O)N1CCN(C2CC(C2)I)CC1 |
The biological activity of this compound is attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The bicyclic structure allows it to mimic natural substrates, facilitating binding and modulation of biological pathways.
Antimicrobial Activity
Research indicates that derivatives of bicyclo[1.1.1]pentane exhibit significant antimicrobial properties. For instance, compounds similar to Tert-butyl 4-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)piperidine have shown promising activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 4 μg/mL against resistant strains .
Cytotoxicity Studies
Cytotoxicity assays have demonstrated that certain derivatives maintain selectivity towards bacterial cells while exhibiting low toxicity towards human cell lines (e.g., HaCaT cells). The selectivity index (SI) for these compounds often exceeds 10, indicating a favorable therapeutic profile .
Study on Antitubercular Activity
A recent study evaluated the antitubercular activity of various piperidine derivatives, including those related to this compound. The findings revealed that specific modifications in the bicyclic core significantly enhanced activity against M. tuberculosis strains .
Structure–Activity Relationship (SAR)
The SAR analysis highlighted that the introduction of halogen atoms (like iodine) at strategic positions on the bicyclic structure improved binding affinity and biological activity. Compounds with optimized substituents demonstrated enhanced potency and reduced cytotoxicity .
Synthesis and Production
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors, utilizing carbene insertion or nucleophilic substitution methods .
Synthetic Route Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Step 1 | Carbene Insertion | Bicyclo[1.1.0]butane derivatives |
| Step 2 | Nucleophilic Substitution | Iodinated precursors |
| Step 3 | Esterification | Tert-butyl alcohol |
Q & A
Q. What synthetic strategies are recommended for synthesizing this compound, and how can reaction conditions be optimized?
- Methodological Answer: Synthesis involves multi-step reactions, including bicyclo[1.1.1]pentane core formation, iodination, and coupling to the piperidine-carboxylate moiety. For analogous compounds, oxidation using Dess-Martin periodinane (e.g., in epoxide formation) and cyclization with mCPBA (meta-chloroperbenzoic acid) are effective . Key optimizations include:
- Temperature control (e.g., ice-cooling for exothermic steps).
- Inert atmospheres (N₂/Ar) to prevent iodine degradation.
- Purification via silica gel column chromatography with hexane/ethyl acetate gradients .
Q. What safety protocols are critical for handling this compound?
- Methodological Answer:
- PPE: Wear chemical-resistant gloves (nitrile), full-body protective clothing, and P95 respirators for dust/aerosol exposure .
- Emergency Measures:
- Skin contact: Wash with soap/water; remove contaminated clothing .
- Inhalation: Move to fresh air; use SCBA in fire scenarios .
- Ingestion: Do not induce vomiting; seek immediate medical attention .
Q. How can structural integrity and purity be validated post-synthesis?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Tert-butyl protons (~1.4 ppm), bicyclo[1.1.1]pentane protons (5.5–6.5 ppm) .
- ¹³C NMR: Carbamate carbonyl (~155 ppm), iodine-bearing carbon (~90 ppm).
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) and isotopic pattern (iodine signature) .
- Infrared (IR) Spectroscopy: Carbamate C=O stretch (~1700 cm⁻¹) .
Advanced Questions
Q. How can the iodine substituent enable functionalization in medicinal chemistry?
- Methodological Answer: The iodine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). Optimize conditions:
- Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf).
- Base: K₂CO₃ or Cs₂CO₃ in THF/H₂O.
- Monitor via TLC or LC-MS to mitigate β-hydride elimination .
Q. How can researchers resolve contradictions in reported physicochemical data (e.g., solubility, stability)?
- Methodological Answer:
- Standardized Assays: Perform kinetic solubility tests in DMSO/PBS (pH 7.4) at 20°C .
- Stability Studies: Accelerated degradation at 40°C/75% RH; track impurities via HPLC.
- Orthogonal Validation: Compare NMR, HRMS, and X-ray crystallography (if available) .
Q. What experimental designs minimize decomposition of the iodinated bicyclo[1.1.1]pentane moiety during storage?
- Methodological Answer:
- Storage Conditions: Amber vials under N₂ at −20°C; avoid light/heat .
- Stabilizers: Add 0.1% w/w BHT (butylated hydroxytoluene) to inhibit oxidation.
- Purity Monitoring: Discard batches with >5% impurity (HPLC analysis) .
Notes
- Contradictions in Evidence: Some safety data sheets lack physicochemical properties (e.g., flash point, vapor pressure) . Researchers should validate missing data experimentally.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
